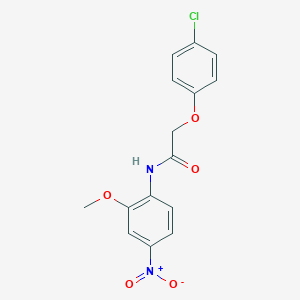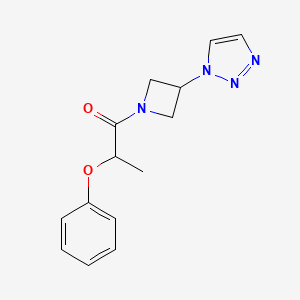
N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide is not fully understood. However, it has been shown to modulate certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This modulation may be responsible for some of the compound's biological activity.
Biochemical and Physiological Effects:
N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to modulate certain neurotransmitter receptors in the brain, which may have implications for its use in neuroscience research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide in lab experiments is its potential biological activity. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to modulate certain neurotransmitter receptors in the brain, which may make it a useful tool in neuroscience research. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide. One potential direction is further exploration of its potential as an anticancer agent. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in neuroscience research. Finally, the synthesis method for this compound could be optimized to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the reaction of isochroman-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dimethoxy-N-methylbenzylamine to form the target compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate certain neurotransmitter receptors.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(12-17-10-14-6-4-5-7-15(14)13-25-17)20(22)18-9-8-16(23-2)11-19(18)24-3/h4-9,11,17H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJGFUVAHJGIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706046.png)
![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)
![1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2706052.png)


